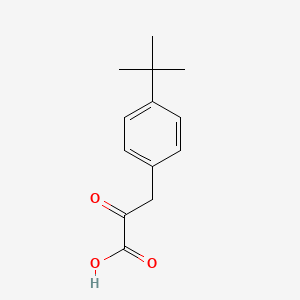

3-(4-Tert-butylphenyl)-2-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Tert-butylphenyl)-2-oxopropanoic acid” is an organic compound with the empirical formula C13H18O2 . It has a molecular weight of 206.28 . It is a solid in form .

Molecular Structure Analysis

The molecular structure of “3-(4-Tert-butylphenyl)-2-oxopropanoic acid” is characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a propanoic acid group . The InChI key for this compound is BNJYANVQFVSYEK-UHFFFAOYSA-N .Scientific Research Applications

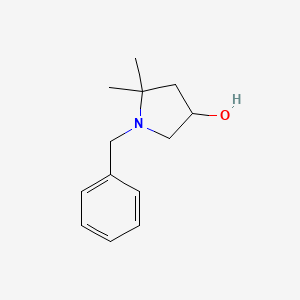

Asymmetric Synthesis

A study by Paquin et al. (2005) describes the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, yielding enantioenriched tert-butyl 3,3-diarylpropanoates.

Organometallic Chemistry

A publication by Speier et al. (1996) investigates the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-Base condensation products with copper, highlighting their potential in metal-organic chemistry.

Catalysis

Research by Mikhel et al. (2011) explores the use of 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester in rhodium-catalyzed hydroformylation, emphasizing its role in catalytic processes.

Gas Chromatography

Muskiet et al. (1981) developed a capillary gas-chromatographic method for quantitatively determining derivatives of homovanillic acid and vanilmandelic acid, which are tert-butyldimethylsilyl derivatives.

Solar Cell Applications

A study by Kim et al. (2006) focuses on the molecular engineering of organic sensitizers for solar cells, including compounds with tert-butyl groups.

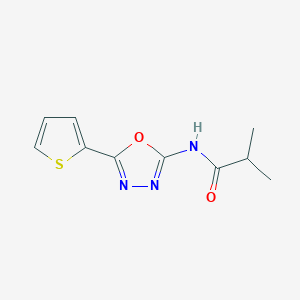

Synthesis of Inhibitors

Research by Ali et al. (1995) discusses the synthesis of 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel and docetaxel, highlighting their potential as inhibitors.

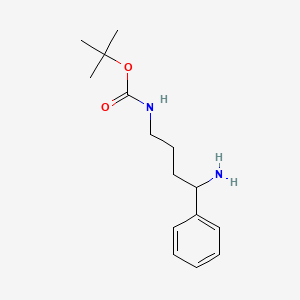

Asymmetric Synthesis of Amines

A paper by Ellman et al. (2002) explores the use of N-tert-butanesulfinyl imines in the asymmetric synthesis of amines.

Food Contact Materials

A scientific opinion by Flavourings (2011) evaluates the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, for use in food contact materials.

Metabolic Studies

Rimbault et al. (1993) analyze organic acids as tert-butyldimethylsiyl derivatives in cultures of a thermophilic sulfur-dependent anaerobic archaeon.

Pharmaceutical Synthesis

Sun et al. (2014) present a method for synthesizing Boc-protected 1-(3-oxocycloalkyl)ureas via a one-step Curtius rearrangement.

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds often interact with enzymes or receptors in the body, influencing their function .

Mode of Action

It is likely that this compound interacts with its targets through a process of binding and unbinding, causing changes in the target’s function .

Biochemical Pathways

Similar compounds often influence pathways related to metabolism, signal transduction, or gene expression .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine or feces .

Result of Action

Similar compounds often result in changes to cellular function, gene expression, or metabolic processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3-(4-Tert-butylphenyl)-2-oxopropanoic acid .

properties

IUPAC Name |

3-(4-tert-butylphenyl)-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQKWGQEVYRRIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)-2-oxopropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2980400.png)

![2,5-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2980405.png)

![5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2980406.png)

![Ethyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2980407.png)

![1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]methanamine](/img/structure/B2980414.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)

![1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2980421.png)